molecular formula C17H22N2O2 B12525574 2-Naphthalenecarboxylic acid, 1,8-bis(dimethylamino)-, ethyl ester CAS No. 651738-68-0

2-Naphthalenecarboxylic acid, 1,8-bis(dimethylamino)-, ethyl ester

Cat. No.: B12525574
CAS No.: 651738-68-0
M. Wt: 286.37 g/mol
InChI Key: GFVSBPQKLAMFLJ-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 1,8-bis(dimethylamino)-, ethyl ester is a chemical compound known for its unique structure and properties It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and features two dimethylamino groups and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 1,8-bis(dimethylamino)-, ethyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The dimethylamino groups are introduced through a subsequent reaction involving the appropriate amine and a dehydrating agent such as thionyl chloride or phosphorus oxychloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 1,8-bis(dimethylamino)-, ethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 1,8-bis(dimethylamino)-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 1,8-bis(dimethylamino)-, ethyl ester involves its interaction with molecular targets through its functional groups. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, while the aromatic ring can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and its ability to interact with other molecules, leading to various chemical and biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthylamine: An isomeric aminonaphthalene with similar aromatic properties but different functional groups.

    2-Naphthol: A hydroxylated derivative of naphthalene with distinct chemical reactivity.

    1,8-Naphthalimide: A derivative with a different substitution pattern and unique photophysical properties.

Uniqueness

2-Naphthalenecarboxylic acid, 1,8-bis(dimethylamino)-, ethyl ester is unique due to the presence of both dimethylamino groups and an ethyl ester functional group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in organic electronics and photochemistry make it a valuable compound in scientific research.

Properties

CAS No.

651738-68-0

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

ethyl 1,8-bis(dimethylamino)naphthalene-2-carboxylate

InChI

InChI=1S/C17H22N2O2/c1-6-21-17(20)13-11-10-12-8-7-9-14(18(2)3)15(12)16(13)19(4)5/h7-11H,6H2,1-5H3

InChI Key

GFVSBPQKLAMFLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC=C2N(C)C)C=C1)N(C)C

Origin of Product

United States

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